molecular formula C15H22ClNO3 B2442532 2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide CAS No. 2411245-07-1

2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide

Cat. No. B2442532
CAS RN: 2411245-07-1
M. Wt: 299.8
InChI Key: KAFMRCUHMIUHFN-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in cancer research.

Mechanism of Action

2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide works by inhibiting the activity of the NEDD8-activating enzyme, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier that plays a crucial role in the regulation of protein degradation and cell cycle progression. By inhibiting the activity of the NEDD8-activating enzyme, 2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide causes the accumulation of NEDD8-conjugated proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide has been shown to have a significant impact on the biochemistry and physiology of cancer cells. It has been found to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. 2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide is its specificity for the NEDD8-activating enzyme. This specificity makes it a valuable tool for studying the role of NEDD8 in protein degradation and cell cycle progression. However, the use of 2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide in lab experiments is limited by its toxicity and potential off-target effects. Careful dose optimization and control are necessary to ensure the accuracy and reproducibility of experimental results.

Future Directions

There are several potential future directions for the study of 2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide. One area of interest is the development of combination therapies that include 2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide and other chemotherapeutic agents. Another area of interest is the study of 2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide in combination with immunotherapy, as it has been shown to enhance the immune response to cancer cells. Additionally, the development of more potent and specific NEDD8-activating enzyme inhibitors may lead to the development of more effective cancer treatments.
In conclusion, 2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide is a promising small molecule inhibitor that has shown significant potential in cancer research. Its specificity for the NEDD8-activating enzyme makes it a valuable tool for studying the role of NEDD8 in protein degradation and cell cycle progression. While its use in lab experiments is limited by its toxicity and potential off-target effects, careful dose optimization and control can ensure the accuracy and reproducibility of experimental results. There are several potential future directions for the study of 2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide, including the development of combination therapies and more potent and specific NEDD8-activating enzyme inhibitors.

Synthesis Methods

2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide is synthesized through a multistep process involving the reaction of several chemical compounds. The synthesis process involves the reaction of 2-chloro-N-(1-hydroxybutan-2-yl) acetamide with 4-methoxy-3-methylbenzyl bromide in the presence of a base. The resulting product is then treated with a reducing agent to yield 2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide.

Scientific Research Applications

2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme, leading to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis. 2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

2-chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3/c1-4-13(10-18)17(15(19)8-16)9-12-5-6-14(20-3)11(2)7-12/h5-7,13,18H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFMRCUHMIUHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N(CC1=CC(=C(C=C1)OC)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide

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